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Compound of Interest

Compound Name: N-(1-Phenylethylidene)aniline

Cat. No.: B159955 Get Quote

CAS Number: 1749-19-5 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [1][2]

This technical guide provides an in-depth overview of N-(1-Phenylethylidene)aniline, a

versatile Schiff base widely utilized by researchers, scientists, and drug development

professionals. The document details its chemical properties, synthesis protocols, key reactions,

and spectroscopic data, presented in a format conducive to advanced research and

development.

Physicochemical and Spectroscopic Data
N-(1-Phenylethylidene)aniline is a well-characterized compound. Its fundamental properties

and spectroscopic data are summarized below for easy reference.

Property Value

IUPAC Name N,1-diphenylethanimine

Synonyms
N-(α-Methylbenzylidene)aniline, N-(1-

Phenylethylidene)benzenamine

Appearance Yellow solid

Melting Point 39-43 °C
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Spectroscopic Data Values

¹H NMR (CDCl₃, 300 MHz)
δ 8.01-7.98 (m, 2H, arom.), 7.59-7.17 (m, 8H,

arom.), 2.60 (s, 3H, CH₃)

¹³C NMR (CDCl₃, 75 MHz)
δ 165.2, 151.5, 139.2, 130.2, 128.8, 128.4,

127.1, 123.0, 119.2, 18.9

IR (thin film, cm⁻¹) 3031, 2941, 1644, 1217

Mass Spec (GCMS, m/z) 195 [M]⁺

Spectroscopic data sourced from The Royal

Society of Chemistry Electronic Supplementary

Information.[3]

Synthesis Protocols
The synthesis of N-(1-Phenylethylidene)aniline can be achieved through several methods.

The most common protocols are detailed below.

Protocol 1: Condensation of Acetophenone and Aniline
This is the most traditional and straightforward method for synthesizing N-(1-
Phenylethylidene)aniline.[1]

Materials:

Acetophenone

Aniline

Activated 4 Å molecular sieves

Dry Dichloromethane (CH₂Cl₂)

Procedure:

In a dry two-neck flask under a nitrogen atmosphere, combine activated 4 Å molecular

sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in
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dry CH₂Cl₂ (40 mL).

Stir the mixture gently at room temperature for 24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the molecular sieves.

Concentrate the filtrate under reduced pressure.

The resulting residue can be purified by distillation under reduced pressure (175-180 °C) to

yield the product as a yellow solid upon cooling.[4]

Protocol 2: Indium-Catalyzed Synthesis from a Terminal
Alkyne
A more modern approach involves the use of an indium triflate catalyst.

Materials:

Aniline

Phenylacetylene (terminal alkyne)

Indium(III) triflate (In(OTf)₃)

Toluene

Procedure:

To a round-bottom flask, add aniline (5 mmol), phenylacetylene (15 mmol), and In(OTf)₃ (0.5

mmol) in toluene (10 mL).

Reflux the mixture for 18 hours.

Monitor the reaction by TLC.

After the reaction is complete, distill off the solvent under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using a

chloroform:hexane (3:7) solvent mixture as the eluent to obtain the pure N-(1-
phenylethylidene)aniline.[3]

Below is a diagram illustrating the general synthesis workflow.

Synthesis Workflow
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Caption: General workflow for the synthesis of N-(1-Phenylethylidene)aniline.

Key Reactions and Applications
N-(1-Phenylethylidene)aniline serves as a crucial substrate and precursor in various organic

transformations.

Asymmetric Reduction to Chiral Amines
A significant application of this compound is its use as a benchmark substrate in the

development of catalytic systems for the enantioselective reduction of imines to chiral amines.

[5] Chiral amines are vital building blocks in the synthesis of pharmaceuticals and

agrochemicals.[4][5] The most prominent method is the organocatalytic hydrosilylation using

trichlorosilane (HSiCl₃) as the reducing agent, often catalyzed by prolinamide derivatives.[5]

General Experimental Protocol for Asymmetric Transfer Hydrogenation (Adapted for a model

substrate):

Materials:

N-(1-Phenylethylidene)aniline derivative

Ruthenium-based catalyst (e.g., [RuCl₂(p-cymene)]₂)

Chiral ligand (e.g., (S,S)-TsDPEN)

Formic acid/triethylamine azeotrope (5:2)

Anhydrous acetonitrile

Procedure:

Prepare a stock solution of the catalyst by dissolving the Ruthenium precursor and the chiral

ligand in the anhydrous solvent under an inert atmosphere.

In a separate flask, dissolve the imine substrate in the anhydrous solvent.
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Add a calculated amount of the catalyst stock solution to the imine solution (e.g., to achieve

a 100:1 substrate-to-catalyst ratio).

Add the formic acid/triethylamine azeotrope to the reaction mixture.

Stir the reaction at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or

HPLC.

Upon completion, remove the solvent under reduced pressure.

Purify the resulting amine by column chromatography on silica gel.

Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]

The following diagram illustrates the core concept of this catalytic reduction.

Asymmetric Reduction Pathway

N-(1-Phenylethylidene)aniline
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(Active Reducing Complex)

N-(1-Phenylethyl)aniline
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Click to download full resolution via product page

Caption: Catalytic asymmetric reduction of N-(1-Phenylethylidene)aniline.

Precursor in Heterocyclic Synthesis
N-(1-Phenylethylidene)aniline is a valuable precursor for synthesizing various heterocyclic

compounds. Notably, it is used in reactions with ketones to produce dihydroquinoline

derivatives and undergoes palladium-catalyzed cyclization to form 2-substituted indoles.[5]

These heterocyclic motifs are prevalent in many pharmacologically active molecules.[5]

Summary of Synthetic Yields
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The efficiency of N-(1-Phenylethylidene)aniline synthesis can vary depending on the chosen

methodology. The table below presents a comparative overview of reported yields for different

synthetic approaches.

Reactant
1

Reactant
2

Catalyst Additive Solvent
Reaction
Time (h)

Yield (%)

Phenylacet

ylene
Aniline

Hg₂Cl₂ (5

mol%)

Li₂CO₃ (0.2

mol equiv.)
None 4 85

Data from

a study on

Hg(I)-

catalyzed

hydroamin

ation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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